![molecular formula C17H21N3O B7788323 2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788323.png)
2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a range of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.
Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and solvent choice.
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: Once the reaction is complete, the product is isolated using methods such as filtration, distillation, or chromatography.
Purification: The isolated product is further purified to remove any remaining impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The reaction is carried out in large batches, with each batch being processed separately.
Continuous Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for a more efficient production process.
Automation: The use of automated systems to control reaction conditions and monitor progress, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
The compound “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur, where new atoms or groups are added to the compound.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, or nucleophiles.
Catalysts: Transition metal catalysts like palladium, platinum, or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.
Scientific Research Applications
The compound “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” include those with related structures or functional groups. Examples of similar compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound may exhibit unique reactivity, selectivity, or potency compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-18-16(11-17(21)19-13)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOPQOKSEATYPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)CN2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)CN2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
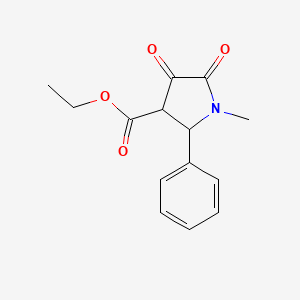

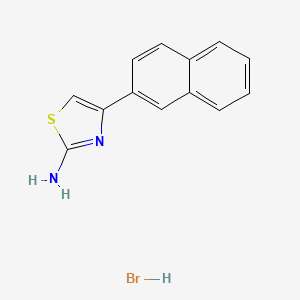
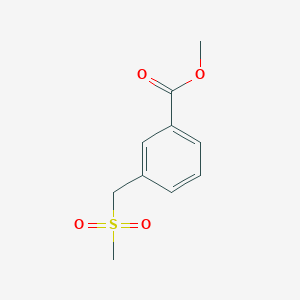
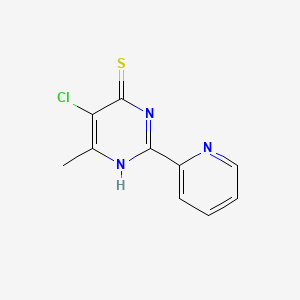
![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)
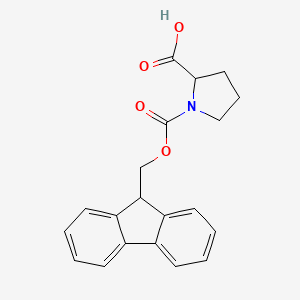
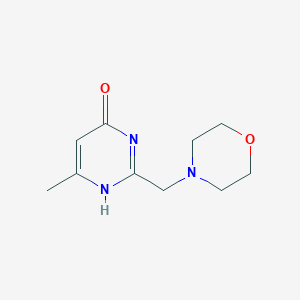
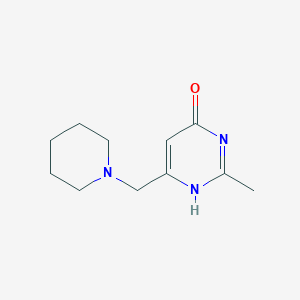
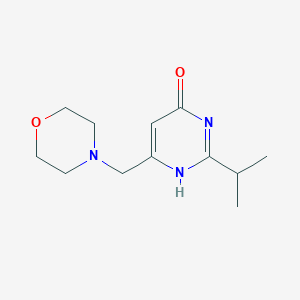
![(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B7788329.png)
![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
![[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine](/img/structure/B7788345.png)
![3-[3-(Trifluoromethyl)anilino]prop-2-enylidene-[3-(trifluoromethyl)phenyl]azanium;chloride](/img/structure/B7788349.png)
